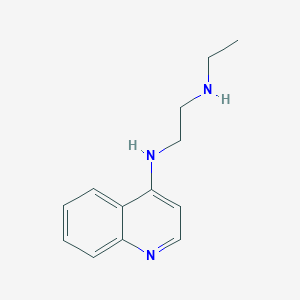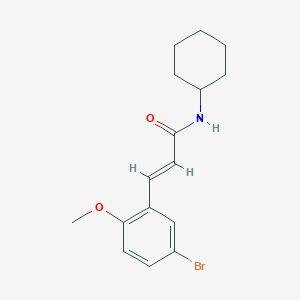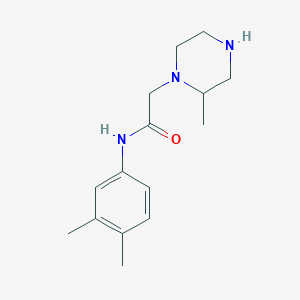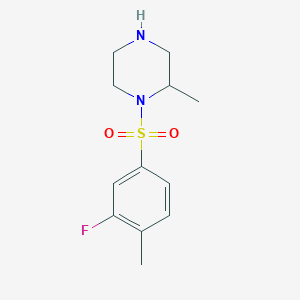
3,4-dihydro-1H-isochromen-1-yl-(2-methylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydro-1H-isochromen-1-yl-(2-methylpiperazin-1-yl)methanone is a compound that has been the focus of scientific research due to its potential therapeutic applications. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been studied in vitro and in vivo.
作用機序
The mechanism of action of 3,4-dihydro-1H-isochromen-1-yl-(2-methylpiperazin-1-yl)methanone is not fully understood. However, it has been shown to inhibit the growth of bacteria, fungi, and viruses by interfering with their metabolic processes. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. The anxiolytic and antidepressant effects of the compound may be due to its ability to modulate the levels of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
3,4-dihydro-1H-isochromen-1-yl-(2-methylpiperazin-1-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus. In addition, it has been shown to inhibit the replication of viruses such as herpes simplex virus type 1 and type 2.
実験室実験の利点と制限
One of the advantages of using 3,4-dihydro-1H-isochromen-1-yl-(2-methylpiperazin-1-yl)methanone in lab experiments is its broad-spectrum antimicrobial activity. It can be used to study the effects of antimicrobial agents on various bacterial, fungal, and viral strains. Another advantage is its potential use as an anticancer agent. It can be used to study the mechanisms of action of anticancer agents and to develop new anticancer drugs.
One of the limitations of using 3,4-dihydro-1H-isochromen-1-yl-(2-methylpiperazin-1-yl)methanone in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and its safety profile has not been fully established. Another limitation is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the study of 3,4-dihydro-1H-isochromen-1-yl-(2-methylpiperazin-1-yl)methanone. One direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the study of its potential use as an anticancer agent. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Another direction is the study of its potential use as an antimicrobial agent. Its activity against various bacterial, fungal, and viral strains needs to be further characterized. Finally, the safety profile of the compound needs to be fully established, and its potential toxicity needs to be further evaluated.
In conclusion, 3,4-dihydro-1H-isochromen-1-yl-(2-methylpiperazin-1-yl)methanone is a synthetic compound that has potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully elucidate the potential of this compound as a therapeutic agent.
合成法
The synthesis of 3,4-dihydro-1H-isochromen-1-yl-(2-methylpiperazin-1-yl)methanone has been reported in literature using various methods. One of the most common methods involves the reaction of 1-(2-methylpiperazin-1-yl)ethanone with 3,4-dihydro-1H-isochromen-1-one in the presence of a catalyst such as triethylamine. This method yields the desired compound in good yields and high purity.
科学的研究の応用
3,4-dihydro-1H-isochromen-1-yl-(2-methylpiperazin-1-yl)methanone has been studied for its potential therapeutic applications. It has been shown to have antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use as an anticancer agent. In addition, it has been shown to have anxiolytic and antidepressant effects.
特性
IUPAC Name |
3,4-dihydro-1H-isochromen-1-yl-(2-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-10-16-7-8-17(11)15(18)14-13-5-3-2-4-12(13)6-9-19-14/h2-5,11,14,16H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWIYPCBBFHWLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2C3=CC=CC=C3CCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1H-isochromen-1-yl-(2-methylpiperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamide](/img/structure/B7555934.png)
![4-bromo-N-[2-(ethylamino)ethyl]-3-methylbenzenesulfonamide](/img/structure/B7555938.png)
![4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide](/img/structure/B7555943.png)



![3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile](/img/structure/B7555966.png)
![2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid](/img/structure/B7555981.png)


![3-[(3,5-Dimethylpiperidine-1-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7556005.png)

![3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid](/img/structure/B7556040.png)
